molecular formula C13H21N5O B6055900 5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one

5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one

Cat. No.: B6055900
M. Wt: 263.34 g/mol
InChI Key: WBJHSJRODYHFQU-UHFFFAOYSA-N
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Description

5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one typically involves a multi-step process. One common method includes the condensation of 4-(Dimethylamino)-5-methylpyrimidine-2-amine with 1-methylpiperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

5-[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-9-7-14-13(16-12(9)17(2)3)15-10-5-6-11(19)18(4)8-10/h7,10H,5-6,8H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJHSJRODYHFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N(C)C)NC2CCC(=O)N(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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